molecular formula C12H16N2O B11813911 N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11813911
M. Wt: 204.27 g/mol
InChI Key: GGQXRHQXCIYAGW-UHFFFAOYSA-N
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Description

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the use of D-glucose as a starting material, which undergoes a series of reactions such as protection, deprotection, oxidation, and olefination . The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation, reducing agents like NaBH4 for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine include other isoxazole derivatives such as:

  • N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine
  • 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4,6-dimethyl-N-propan-2-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C12H16N2O/c1-7(2)13-12-11-9(4)5-8(3)6-10(11)15-14-12/h5-7H,1-4H3,(H,13,14)

InChI Key

GGQXRHQXCIYAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2NC(C)C)C

Origin of Product

United States

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